molecular formula C11H16ClNO2S2 B5496947 5-chloro-N-(cyclohexylmethyl)thiophene-2-sulfonamide

5-chloro-N-(cyclohexylmethyl)thiophene-2-sulfonamide

Cat. No.: B5496947
M. Wt: 293.8 g/mol
InChI Key: NQQSGRSIJBXGJO-UHFFFAOYSA-N
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Description

5-chloro-N-(cyclohexylmethyl)thiophene-2-sulfonamide is an organic compound with the molecular formula C₁₁H₁₆ClNO₂S₂. It is a derivative of thiophene, a sulfur-containing heterocycle, and features a sulfonamide group, which is known for its diverse applications in medicinal chemistry .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-chloro-N-(cyclohexylmethyl)thiophene-2-sulfonamide typically involves the following steps:

    Chlorination: Thiophene is chlorinated to introduce the chlorine atom at the 5-position.

    Sulfonation: The chlorinated thiophene undergoes sulfonation to form the sulfonyl chloride intermediate.

    Amidation: The sulfonyl chloride intermediate reacts with cyclohexylmethylamine to form the final sulfonamide product.

Industrial Production Methods

Industrial production methods for this compound may involve similar steps but are optimized for large-scale synthesis. This includes the use of continuous flow reactors and automated systems to ensure high yield and purity .

Chemical Reactions Analysis

Types of Reactions

5-chloro-N-(cyclohexylmethyl)thiophene-2-sulfonamide can undergo various chemical reactions, including:

    Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.

    Reduction: The sulfonamide group can be reduced to the corresponding amine.

    Substitution: The chlorine atom can be substituted with other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperoxybenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Nucleophiles like amines or thiols can be used under basic conditions.

Major Products

Scientific Research Applications

5-chloro-N-(cyclohexylmethyl)thiophene-2-sulfonamide has several scientific research applications:

    Chemistry: Used as a building block in organic synthesis.

    Biology: Studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Investigated for its potential use in drug development, particularly in the design of sulfonamide-based drugs.

    Industry: Utilized in the synthesis of advanced materials and specialty chemicals.

Comparison with Similar Compounds

Similar Compounds

    5-chloro-N-(cyclohexylmethyl)thiophene-2-carboxamide: Similar structure but with a carboxamide group instead of a sulfonamide group.

    5-chloro-N-(cyclohexylmethyl)thiophene-2-sulfonyl chloride: Precursor in the synthesis of the sulfonamide compound.

Uniqueness

5-chloro-N-(cyclohexylmethyl)thiophene-2-sulfonamide is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. The presence of the sulfonamide group is particularly significant for its potential medicinal applications .

Properties

IUPAC Name

5-chloro-N-(cyclohexylmethyl)thiophene-2-sulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H16ClNO2S2/c12-10-6-7-11(16-10)17(14,15)13-8-9-4-2-1-3-5-9/h6-7,9,13H,1-5,8H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NQQSGRSIJBXGJO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(CC1)CNS(=O)(=O)C2=CC=C(S2)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H16ClNO2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

293.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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